molecular formula C18H22N2O2S B11818000 3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine

3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11818000
M. Wt: 330.4 g/mol
InChI Key: CFYLZBSFDAKVTK-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a tosyl group attached to the piperidine ring, which enhances its chemical stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 3-methylpyridine with 1-tosylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-methyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-8-10-16(11-9-14)23(21,22)20-13-4-3-7-17(20)18-15(2)6-5-12-19-18/h5-6,8-12,17H,3-4,7,13H2,1-2H3

InChI Key

CFYLZBSFDAKVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=CC=N3)C

Origin of Product

United States

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